molecular formula C17H16F3N5O3S B11140883 5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide

5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B11140883
M. Wt: 427.4 g/mol
InChI Key: KXULQCFSUDQFTC-UHFFFAOYSA-N
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Description

5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a tetrazole ring, a methoxy group, and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a suitable methylating agent such as methyl iodide.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of the tetrazole ring is significant, as tetrazoles are known to mimic carboxylic acids, which can be beneficial in drug design.

Industry

In industrial applications, the compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The tetrazole ring can interact with biological targets similarly to carboxylic acids, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide
  • 5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(fluoromethyl)phenyl]benzene-1-sulfonamide

Uniqueness

The uniqueness of 5-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzene-1-sulfonamide lies in its combination of functional groups. The presence of the trifluoromethyl group distinguishes it from similar compounds, potentially offering enhanced stability and bioavailability. Additionally, the specific arrangement of the tetrazole ring and methoxy group contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C17H16F3N5O3S

Molecular Weight

427.4 g/mol

IUPAC Name

5-(1-ethyltetrazol-5-yl)-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H16F3N5O3S/c1-3-25-16(21-23-24-25)11-8-9-14(28-2)15(10-11)29(26,27)22-13-7-5-4-6-12(13)17(18,19)20/h4-10,22H,3H2,1-2H3

InChI Key

KXULQCFSUDQFTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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